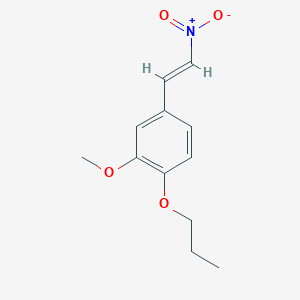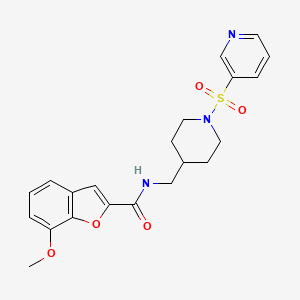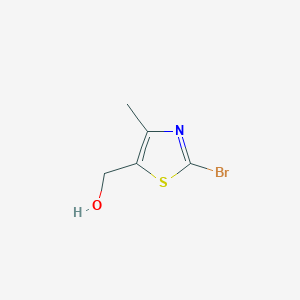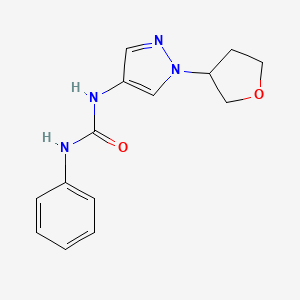
2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-4-(2-nitrovinyl)phenyl β-D-galactopyranoside” is a substrate for β-galactosidase . It has a molecular weight of 357.31 . Another similar compound is “2-METHOXY-4-(2-NITROVINYL)PHENYL NICOTINATE” with a molecular weight of 300.273 .
Molecular Structure Analysis
The molecular structure of “2-METHOXY-4-(2-NITROVINYL)PHENYL NICOTINATE” is represented by the linear formula C15H12N2O5 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-METHOXY-4-(2-NITROVINYL)PHENYL NICOTINATE” are not available .Scientific Research Applications
Substituted Methoxybenzene Derivatives
Studies on substituted methoxybenzene derivatives provide insight into the structural and chemical properties that could be relevant to 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene. For instance, research on the structures of three methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, has revealed how molecular planarity and hydrogen-bonding patterns contribute to their solid-state arrangements. These findings could be pertinent to understanding the physical and chemical behavior of related compounds (H. Fun, K. Chinnakali, K. Sivakumar, T. Sam, S. How, 1997).
Electron-Transfer Kinetics of Nitroxide Radicals
The electron-transfer kinetics of nitroxide derivatives, including methoxybenzene radicals, have been examined for their potential as high power-rate electrode-active materials. This research highlights the capacity of methoxybenzene and nitrobenzene derivatives for applications in electrochemical devices and materials science (Takeo Suga, Yong‐Jin Pu, K. Oyaizu, H. Nishide, 2004).
Electochemical Grafting of Phenyl Layers
The electrochemical grafting process for phenyl layers, including 4-nitrobenzene and 4-methoxybenzene, from diazonium salt solutions has been explored. This research could inform the development of surface coatings and modifications for various materials, offering insights into the applications of methoxy and nitrobenzene derivatives in surface chemistry (J. Rappich, A. Merson, K. Roodenko, T. Dittrich, M. Gensch, K. Hinrichs, Y. Shapira, 2006).
Palladium(0)-Catalyzed Synthesis
The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from methoxycarbonyloxy butenes and substituted benzene-1,2-diols, including methoxybenzene derivatives, demonstrates the utility of these compounds in organic synthesis. This research could suggest pathways for synthesizing complex organic molecules, including potential intermediates or analogs of this compound (M. Massacret, P. Lhoste, R. Lakhmiri, T. Parella, D. Sinou, 1999).
High Yield Photoreagents for Protein Crosslinking
Research on 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling reveals the potential of nitrobenzene derivatives in biochemistry and molecular biology. These findings could indicate applications for related compounds in the study and manipulation of proteins (P. Jelenc, C. Cantor, S. Simon, 1978).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-8-17-11-5-4-10(6-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHBYDMJLFLNY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)



![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)

![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
